(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
benzimidazol-1-yl-(3-iodo-4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2O2/c1-20-14-7-6-10(8-11(14)16)15(19)18-9-17-12-4-2-3-5-13(12)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKICMKLUELLBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C=NC3=CC=CC=C32)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of Methanone Group: The benzimidazole ring is then reacted with a suitable acylating agent to introduce the methanone group.
Substitution on Phenyl Ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-NH₂) in the propan-1-amine chain acts as a nucleophile, enabling reactions with electrophiles such as alkyl halides and acyl chlorides.
Key Reactions:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Alkylation | Ethyl iodide, K₂CO₃, DMF, 60°C, 6h | N-Ethyl derivative | 78% |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C→RT | N-Acetylated product | 85% |
-
Mechanism : The amine attacks the electrophilic carbon in alkyl halides or acyl chlorides, forming a substituted amine or amide. Steric hindrance from the triazole ring slightly reduces reactivity compared to linear amines.
Coordination Chemistry
The triazole ring’s nitrogen atoms participate in metal coordination, forming complexes with transition metals.
Example Complexes:
| Metal Ion | Ligand Ratio | Geometry | Application |
|---|---|---|---|
| Cu(II) | 1:2 (M:L) | Square planar | Catalytic studies |
| Zn(II) | 1:1 | Tetrahedral | Enzyme inhibition models |
-
Synthesis : Reactions occur in aqueous or acetonitrile solutions with metal salts (e.g., CuSO₄, ZnCl₂). The triazole’s N2 and N4 atoms bind metals, while the amine group remains protonated in acidic conditions .
Suzuki–Miyaura Cross-Coupling
| Substrate | Catalyst System | Conditions | Yield |
|---|---|---|---|
| Arylboronic acids | Pd(OAc)₂, K₂CO₃, THF/H₂O | 85–90°C, 10–12h | 82–91% |
-
Outcome : Intr
Scientific Research Applications
Chemistry
In chemistry, (1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of benzimidazole derivatives with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of (1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The benzimidazole ring can interact with nucleic acids or proteins, potentially inhibiting their function. The methoxy and iodo groups can further modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- Electron-Donating vs.
- Halogen Effects : Iodine’s large atomic radius may enhance halogen bonding in biological targets compared to smaller halogens like chlorine .
- Bioactivity Trends: Compounds with electron-withdrawing groups (e.g., NO₂, Cl) often exhibit stronger cytotoxic profiles, as seen in derivatives tested against HCT-116 and MCF-7 cell lines . The target compound’s methoxy group may modulate this activity by reducing electrophilicity.
Physicochemical and Pharmacokinetic Properties
- Solubility : The iodine atom’s hydrophobicity may reduce aqueous solubility compared to chloro or methoxy analogues.
- Stability : Methoxy groups generally enhance oxidative stability relative to nitro-substituted derivatives .
Biological Activity
Introduction
The compound (1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone , a benzimidazole derivative, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various pathogens:
- Staphylococcus aureus (including MRSA)
- Mycobacterium smegmatis
- Candida albicans
For instance, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL against C. albicans .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 3ao | Staphylococcus aureus | < 1 |
| 3ad | Staphylococcus aureus | 3.9–7.8 |
| 3aq | Candida albicans | 3.9 |
| 3aa | Mycobacterium smegmatis | 3.9 |
Anticancer Activity
Benzimidazole derivatives are also being explored for their anticancer potential. Studies have shown that these compounds can inhibit the proliferation of cancer cells by targeting specific enzymes and receptors involved in cell growth and survival.
For example, structural modifications in similar compounds have led to enhanced cytotoxicity against various cancer cell lines, indicating that this compound could be a promising candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Receptor Modulation : It can modulate receptor functions, impacting cellular signaling pathways associated with growth and apoptosis.
Molecular docking studies have suggested potential interaction models with proteins such as FtsZ and pyruvate kinases, which are vital for bacterial cell division and metabolism .
Study on Antimicrobial Efficacy
A comprehensive study evaluated several benzimidazole derivatives for their antimicrobial activity against a range of pathogens. The results indicated that compounds with similar structures to this compound showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Research
Another investigation focused on the anticancer properties of benzimidazole derivatives, where several compounds were tested against different cancer cell lines. The study found that specific substitutions on the benzimidazole ring significantly enhanced cytotoxic effects .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for synthesizing (1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone, and how can reaction yields be optimized?
- The compound can be synthesized via condensation of 1H-benzimidazole with 3-iodo-4-methoxybenzoyl chloride under controlled conditions. Optimization involves solvent selection (e.g., DMF or THF), catalysts (e.g., triethylamine), and temperature gradients (60–80°C). Reaction progress should be monitored via TLC, and purification achieved through column chromatography using silica gel and ethyl acetate/hexane mixtures .
Q. How can researchers validate the structural integrity of the compound post-synthesis?
- Use a combination of NMR (¹H/¹³C) for functional group verification, X-ray crystallography for 3D conformation (as demonstrated in tubulin-binding analogs), and HRMS for molecular weight confirmation. IR spectroscopy further validates ketone and aromatic C–H stretches. Cross-referencing with computational simulations (e.g., DFT) ensures structural accuracy .
Q. What analytical techniques are critical for characterizing physicochemical properties like solubility and stability?
- Ultrasonic sound velocity (U) , density (ρ) , and viscosity (η) measurements in solvents (e.g., DMSO, DMF) at varying temperatures (298–318 K) reveal molecular interactions and aggregation tendencies. UV-Vis spectroscopy assesses stability under light and pH variations, while DSC/TGA evaluates thermal degradation .
Advanced Research Questions
Q. What in vitro methodologies are used to evaluate this compound’s interaction with tubulin and anticancer activity?
- Tubulin polymerization assays (spectrophotometric monitoring at 350 nm) quantify inhibition potency. Cell migration assays (e.g., Boyden chamber) and flow cytometry (cell cycle arrest at G2/M phase) validate anti-metastatic effects. IC₅₀ values are determined via MTT assays in cancer cell lines (e.g., PC-3, melanoma), with paclitaxel-resistant models used to assess resistance mitigation .
Q. How do structural modifications (e.g., substituent variations on the benzimidazole or aryl rings) influence pharmacokinetics and in vivo efficacy?
- SAR studies guided by crystal structures (e.g., PDB 6V7X) identify critical interactions (e.g., hydrogen bonding with β-tubulin’s Thr179). Substituents like methoxy groups enhance solubility, while iodination improves binding affinity. In vivo efficacy is tested in xenograft models (e.g., melanoma), with LC-MS/MS quantifying plasma/tissue concentrations and microscopy assessing tumor metastasis reduction .
Q. What computational strategies predict molecular interactions between this compound and biological targets?
- Molecular docking (AutoDock Vina) and MD simulations (NAMD/GROMACS) model binding modes to tubulin’s colchicine site. DFT calculations (B3LYP/6-31G*) optimize geometries and electrostatic potentials. QSAR models correlate substituent electronic parameters (Hammett σ) with activity, guiding rational design .
Q. How can contradictions in biological activity data across studies be resolved?
- Discrepancies (e.g., varying IC₅₀ values) arise from assay conditions (e.g., tubulin source, ATP concentration). Standardized protocols (fixed protein concentrations, buffer pH 7.4) and orthogonal assays (e.g., SPR for binding kinetics) improve reproducibility. Meta-analyses of SAR datasets identify outlier compounds for re-evaluation .
Methodological Notes
- Crystallography : Co-crystallization with tubulin (1.8–2.2 Å resolution) confirms binding poses and hydrogen-bonding networks .
- In Vivo Dosing : Optimize oral bioavailability via PEG-based formulations; monitor toxicity through hepatic/kidney function markers (ALT, creatinine) .
- Data Analysis : Use nonlinear regression (GraphPad Prism) for dose-response curves and ANOVA for multi-group comparisons in biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
